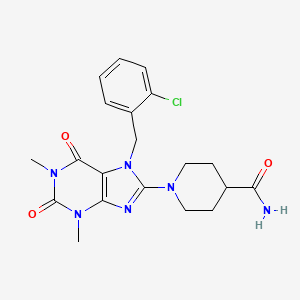

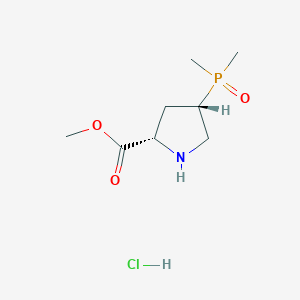

![molecular formula C12H13NO B2677083 N-Spiro[2.2]pentan-2-ylbenzamide CAS No. 17202-71-0](/img/structure/B2677083.png)

N-Spiro[2.2]pentan-2-ylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Spiro[2.2]pentan-2-ylbenzamide” is a chemical compound with the CAS Number: 17202-71-0 . It has a molecular weight of 187.24 . The IUPAC name for this compound is N-(spiro[2.2]pentan-1-yl)benzamide .

Synthesis Analysis

The synthesis of spiro compounds like “N-Spiro[2.2]pentan-2-ylbenzamide” often involves Simmons–Smith cyclopropanations of allenamides . While the diastereoselectivity was low when using unsubstituted allenamides, the reaction is overall efficient and general, representing the most direct synthesis of both chemically and biologically interesting amido-spiro[2.2]pentane systems .Molecular Structure Analysis

The InChI code for “N-Spiro[2.2]pentan-2-ylbenzamide” is 1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14) . This indicates the molecular structure of the compound.科学的研究の応用

Antioxidant Properties

N-Spiro[2.2]pentan-2-ylbenzamide has been investigated for its antioxidant activity. Researchers synthesized novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These compounds were characterized using IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis. Some of the synthesized compounds exhibited effective total antioxidant, free radical scavenging, and metal chelating activity, surpassing standard antioxidants .

Antibacterial Properties

In vitro studies evaluated the antibacterial activity of N-Spiro[2.2]pentan-2-ylbenzamide against both gram-positive and gram-negative bacteria. The compound was compared with control drugs. Understanding its antibacterial potential is crucial for applications in infectious disease research .

LRRK2 Kinase Inhibition

Interestingly, N-Spiro[2.2]pentan-2-ylbenzamide derivatives have been investigated as potent inhibitors of LRRK2 kinase. LRRK2 is implicated in Parkinson’s Disease and other related disorders. These compounds may hold promise for therapeutic interventions in neurodegenerative diseases .

Photochemical Synthesis

Quantum chemical calculations revealed that the presence of a mesyloxy group in N-Spiro[2.2]pentan-2-ylbenzamide can decrease the activation barrier for photochemical γ-H-shift. Additionally, a photoinduced skeletal rearrangement to 2-cyclobutylidene-acetophenone was observed. This finding highlights potential applications in photochemistry and synthetic chemistry .

Drug Discovery and Medicinal Chemistry

Benzamides, including N-Spiro[2.2]pentan-2-ylbenzamide, have been widely used in drug discovery. Their diverse applications span anti-tumor, anti-microbial, anti-inflammatory, and anti-platelet activities. Researchers explore these compounds for novel drug development .

Industrial Applications

Amide compounds, such as N-Spiro[2.2]pentan-2-ylbenzamide, find use in various industrial sectors. These include plastics, rubber, paper, and agriculture. Understanding their properties contributes to optimizing industrial processes .

将来の方向性

Spiro compounds like “N-Spiro[2.2]pentan-2-ylbenzamide” have potential applications in various fields such as smart material production, molecular electronics and nanomachinery, sensing of environmental and biological molecules, and photopharmacology . The future directions in the research and development of these compounds would likely focus on these areas.

特性

IUPAC Name |

N-spiro[2.2]pentan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11(9-4-2-1-3-5-9)13-10-8-12(10)6-7-12/h1-5,10H,6-8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOFXNOQKRPUOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC2NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Spiro[2.2]pentan-2-ylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2677000.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide](/img/structure/B2677001.png)

![2-methyl-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2677004.png)

![Tert-butyl N-[1-[(prop-2-enoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2677005.png)

![3-{4-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2677006.png)

![Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2677014.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2677017.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-cyclopropylpyridin-3-yl)methyl)urea](/img/structure/B2677019.png)